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Compound of Interest

Compound Name: 3'-Hydroxy Repaglinide-d5

Cat. No.: B585460

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of
the major metabolites of repaglinide and their deuterated analogues. The information presented
herein is intended to support research and development efforts in the fields of drug metabolism,
pharmacokinetics, and medicinal chemistry.

Introduction to Repaglinide and its Metabolism

Repaglinide is an oral antidiabetic drug belonging to the meglitinide class.[1][2] It is used for the
management of type 2 diabetes mellitus.[2] Repaglinide lowers blood glucose by stimulating
insulin secretion from pancreatic 3-cells.[1][3] The mechanism of action involves the closure of
ATP-dependent potassium channels in the B-cell membrane, leading to depolarization, calcium
influx, and subsequent insulin exocytosis.[3][4]

Repaglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes
CYP2C8 and CYP3A4.[2][5][6] This metabolic activity results in the formation of several
metabolites, the most significant of which are the M1 (aromatic amine), M2 (oxidized
dicarboxylic acid), and M4 (hydroxylated on the piperidine ring) metabolites.[5] These
metabolites are pharmacologically inactive and are primarily excreted in the feces via bile.[1][7]
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The use of deuterium-labeled compounds in pharmaceutical research has gained significant
traction. Deuteration, the substitution of hydrogen with its heavy isotope deuterium, can alter
the physicochemical properties of a molecule and influence its metabolic fate.[8] This is
primarily due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow
down metabolic processes, potentially leading to an improved pharmacokinetic profile.[8]
Understanding the physicochemical properties of these deuterated metabolites is crucial for
predicting their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Physicochemical Properties of Repaglinide and its
Metabolites

The following tables summarize the known and predicted physicochemical properties of
repaglinide and its major metabolites. The data for the non-deuterated metabolites are
computationally predicted values, as experimental data is not readily available in the public
domain. The properties of the deuterated metabolites are inferred based on the predicted
values of their non-deuterated counterparts and the general effects of deuteration.

Table 1: Physicochemical Properties of Repaglinide

Property Value Source
Molecular Formula C27H36N204 9]
Molecular Weight 452.59 g/mol 9]

pKa (acidic) 4.16-4.2 [6][10][11]
pKa (basic) 6.0-6.01 [6][10][11]
logP 3.97-59 [9][10][11]
Aqueous Solubility 34 pg/mL at 37°C [10]

Table 2: Predicted Physicochemical Properties of Non-Deuterated Repaglinide Metabolites
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Disclaimer: The values for the metabolites are computationally predicted and should be

confirmed by experimental data.

Table 3: Inferred Physicochemical Properties of Deuterated Repaglinide Metabolites

Inferred .
Deuterated Rationale for
. Inferred pKa Inferred logP Aqueous
Metabolite o Inference
Solubility
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] ) ] ] slightly increase
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Deuterated M1 ) ] pKa and
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deuterated M1,
with the effect
Slightly higher Slightly lower Potentially being more
Deuterated M2 ' _
than M2 than M2 slightly increased  pronounced due
to the presence
of two acidic
groups.
Slightly higher Slightly lower Potentiall Similar to
Deuterated M4 gy g tlind ) ) Y
than M4 than M4 slightly increased  deuterated M1.
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Signaling and Metabolic Pathways
Repaglinide Signaling Pathway for Insulin Secretion

The following diagram illustrates the mechanism by which repaglinide stimulates insulin
secretion from pancreatic (-cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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